For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclopentyl Benzoate (CAS 32651-38-0)
This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characterization of Cyclopentyl Benzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Core Properties
Cyclopentyl benzoate is an ester of benzoic acid and cyclopentanol. Its physicochemical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 32651-38-0 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Boiling Point | 276.5 °C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| Refractive Index | 1.537 | |
| Flash Point | 123.3 °C |
Computed Properties
| Property | Value | Reference |
| XLogP3-AA | 3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 26.3 Ų | |
| Heavy Atom Count | 14 |
Synthesis of Cyclopentyl Benzoate
The most common laboratory synthesis of cyclopentyl benzoate is the Fischer esterification of benzoic acid with cyclopentanol, or the reaction of a benzoic acid derivative with cyclopentanol. A typical synthesis involves the reaction of benzoyl chloride with cyclopentanol.
Experimental Protocol: Synthesis from Benzoyl Chloride
This protocol describes the synthesis of cyclopentyl benzoate from benzoyl chloride and cyclopentanol.
Materials:
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Benzoyl chloride
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Cyclopentanol
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Pyridine or triethylamine (base)
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Dichloromethane (solvent)
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Anhydrous magnesium sulfate (drying agent)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, dissolve cyclopentanol (1.0 equivalent) in dichloromethane.
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Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.
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Cool the mixture in an ice bath.
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Slowly add benzoyl chloride (1.0 equivalent) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude cyclopentyl benzoate can be purified by vacuum distillation or column chromatography.
Synthesis of Cyclopentyl Benzoate
Spectroscopic Characterization
The structure of cyclopentyl benzoate can be confirmed by various spectroscopic methods.
1H NMR Spectroscopy
Experimental Protocol:
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Prepare a sample by dissolving approximately 5-10 mg of cyclopentyl benzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
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Transfer the solution to a 5 mm NMR tube.
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Acquire the 1H NMR spectrum on a 300 MHz or higher field spectrometer.
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Process the data by applying a Fourier transform, phasing, and baseline correction.
Expected Chemical Shifts:
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Aromatic protons: ~7.4-8.1 ppm (multiplets)
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Cyclopentyl methine proton (-O-CH-): ~5.3 ppm (multiplet)
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Cyclopentyl methylene protons: ~1.5-2.0 ppm (multiplets)
13C NMR Spectroscopy
Experimental Protocol:
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Prepare a more concentrated sample by dissolving 20-50 mg of cyclopentyl benzoate in 0.6-0.7 mL of CDCl₃.
-
Acquire the 13C NMR spectrum, typically using a proton-decoupled pulse sequence.
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The CDCl₃ solvent peak at δ 77.16 can be used for chemical shift referencing.
Expected Chemical Shifts:
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Carbonyl carbon: ~166 ppm
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Aromatic carbons: ~128-133 ppm
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Cyclopentyl methine carbon (-O-CH-): ~78 ppm
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Cyclopentyl methylene carbons: ~23, 33 ppm
Infrared (IR) Spectroscopy
Experimental Protocol:
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For a neat liquid sample, a drop of cyclopentyl benzoate is placed between two KBr or NaCl plates.
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The plates are mounted in the spectrometer's sample holder.
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The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Absorptions:
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C=O stretch (ester): ~1720 cm⁻¹ (strong)
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C-O stretch (ester): ~1270 and 1110 cm⁻¹ (strong)
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C-H stretch (aromatic): ~3000-3100 cm⁻¹
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C-H stretch (aliphatic): ~2800-3000 cm⁻¹
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C=C stretch (aromatic): ~1600, 1450 cm⁻¹
Mass Spectrometry (MS)
Experimental Protocol:
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The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.
-
Electron ionization (EI) is a common method for fragmentation.
Expected Fragments:
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Molecular ion (M⁺): m/z = 190
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Benzoyl cation [C₆H₅CO]⁺: m/z = 105 (base peak)
-
Phenyl cation [C₆H₅]⁺: m/z = 77
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Cyclopentyl cation [C₅H₉]⁺: m/z = 69
Spectroscopic analysis workflow
Applications in Drug Development
While specific biological activities for cyclopentyl benzoate are not widely reported, the benzoate and cyclopentyl moieties are present in various biologically active molecules. Benzoate esters are often utilized as prodrugs to enhance the bioavailability of pharmaceuticals. The cyclopentyl group, as a lipophilic and conformationally restricted moiety, can be incorporated into drug candidates to improve their binding affinity and pharmacokinetic properties.[3] For instance, certain cyclopentyl derivatives have shown notable biological activities, including potential as antimicrobial agents.[4]
Safety Information
Cyclopentyl benzoate is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
